molecular formula C19H19ClN4O7 B13746221 N-(4-Chloro-2,5-dimethoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide CAS No. 22254-53-1

N-(4-Chloro-2,5-dimethoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide

Cat. No.: B13746221
CAS No.: 22254-53-1
M. Wt: 450.8 g/mol
InChI Key: UKDQJSCBLDOTIF-UHFFFAOYSA-N
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Description

N-(4-Chloro-2,5-dimethoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dye manufacturing, pharmaceuticals, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide typically involves the following steps:

    Diazotization: The starting material, 2-methoxy-4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-chloro-2,5-dimethoxyaniline in an alkaline medium to form the azo compound.

    Acylation: The resulting azo compound is acylated with acetoacetic acid to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2,5-dimethoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

    Oxidation: Products may include nitro compounds or quinones.

    Reduction: Products typically include aromatic amines.

    Substitution: Products depend on the nucleophile used and can include various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: May be used in biochemical assays or as a probe in molecular biology studies.

    Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2,5-dimethoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide would depend on its specific application

    Binding to Proteins: Azo compounds can bind to proteins and alter their function.

    Enzyme Inhibition: Some azo compounds can inhibit enzymes by binding to their active sites.

    DNA Interaction: Azo compounds may intercalate into DNA and affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-2,5-dimethoxyphenyl)-2-((2-methoxyphenyl)azo)-3-oxobutyramide
  • N-(4-Chloro-2,5-dimethoxyphenyl)-2-((4-nitrophenyl)azo)-3-oxobutyramide
  • N-(4-Chloro-2,5-dimethoxyphenyl)-2-((2,5-dimethoxyphenyl)azo)-3-oxobutyramide

Uniqueness

N-(4-Chloro-2,5-dimethoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide is unique due to the presence of both chloro and nitro groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups may provide distinct properties compared to other similar compounds.

Properties

CAS No.

22254-53-1

Molecular Formula

C19H19ClN4O7

Molecular Weight

450.8 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide

InChI

InChI=1S/C19H19ClN4O7/c1-10(25)18(23-22-13-6-5-11(24(27)28)7-16(13)30-3)19(26)21-14-9-15(29-2)12(20)8-17(14)31-4/h5-9,18H,1-4H3,(H,21,26)

InChI Key

UKDQJSCBLDOTIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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